molecular formula C20H15N3O2 B262839 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No. B262839
M. Wt: 329.4 g/mol
InChI Key: KCNXNRFKTQMFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, also known as APDC, is a heterocyclic compound with potential applications in the field of medicinal chemistry. APDC belongs to the class of pyranopyridine derivatives and has a unique chemical structure that makes it a promising candidate for drug design and development.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is not fully understood. However, it is believed that 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile exerts its biological activities through the inhibition of various enzymes and proteins. 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the replication of viruses. 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile in lab experiments has several advantages. It is a relatively simple compound to synthesize and can be obtained in high purity. 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is also stable under a wide range of conditions, making it suitable for use in various assays. However, 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. One area of research is the development of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile-based fluorescent probes for the detection of metal ions. Another area of research is the optimization of the synthesis of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile to improve the yield and purity of the compound. Additionally, the study of the mechanism of action of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and its potential use in the treatment of various diseases is an area of ongoing research.

Synthesis Methods

The synthesis of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves a multistep process that starts with the reaction of 2-aminopyridine and ethyl acetoacetate to form 2-ethyl-4-phenyl-3,4-dihydropyridin-2-one. This intermediate is then reacted with malononitrile and paraformaldehyde to form 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. The synthesis of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been optimized by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antifungal properties. 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-amino-6-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C20H15N3O2/c1-23-15-10-6-5-9-13(15)18-17(20(23)24)16(12-7-3-2-4-8-12)14(11-21)19(22)25-18/h2-10,16H,22H2,1H3

InChI Key

KCNXNRFKTQMFII-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=CC=C4

Origin of Product

United States

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